molecular formula C23H24N2O2 B11366542 3-ethoxy-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

3-ethoxy-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11366542
M. Wt: 360.4 g/mol
InChI Key: GLDGUWPBMJTLSC-UHFFFAOYSA-N
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Description

3-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group, a pyridin-2-yl group, and a 4-ethylphenylmethyl group attached to the benzamide core. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached via a nucleophilic substitution reaction using pyridine and a halogenated benzamide intermediate.

    Attachment of the 4-Ethylphenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The pyridin-2-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the ethoxy group.

    3-METHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Contains a methoxy group instead of an ethoxy group.

    3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the 4-ethylphenylmethyl group.

Uniqueness

3-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group, pyridin-2-yl group, and 4-ethylphenylmethyl group provides a distinct structural framework that can result in unique properties and applications.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-ethoxy-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O2/c1-3-18-11-13-19(14-12-18)17-25(22-10-5-6-15-24-22)23(26)20-8-7-9-21(16-20)27-4-2/h5-16H,3-4,17H2,1-2H3

InChI Key

GLDGUWPBMJTLSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)OCC

Origin of Product

United States

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